DL-Valine-d8
Overview
Description
DL-Valine-d8: is a deuterated form of the amino acid valine, where eight hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study metabolic pathways, protein structures, and other biochemical processes. The molecular formula of this compound is (CD3)2CDCD(NH2)CO2H, and it has a molecular weight of 125.20 g/mol .
Scientific Research Applications
DL-Valine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways and reaction mechanisms.
Biology: Employed in protein structure analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
DL-Valine-d8 is a deuterium-labeled form of DL-Valine DL-Valine is an essential amino acid and a building block of proteins, thus its primary targets would be the protein synthesis machinery in cells .
Mode of Action
As a deuterium-labeled compound, this compound is often used in scientific research as a tracer . This allows researchers to track the metabolic and biochemical processes involving DL-Valine in a more detailed manner .
Biochemical Pathways
This compound, as a form of Valine, is involved in the branched-chain amino acid metabolic pathway . In this pathway, Valine is converted into propionyl-CoA, which is further metabolized into methylmalonyl-CoA and succinyl-CoA . These compounds play crucial roles in various biochemical processes, including the citric acid cycle .
Pharmacokinetics
As a deuterium-labeled compound, this compound is expected to have similar pharmacokinetic properties to dl-valine, with the potential for altered metabolic and pharmacokinetic profiles due to the presence of deuterium .
Result of Action
The deuterium label allows for detailed tracking of these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Valine-d8 can be synthesized through various methods, including chemical synthesis and microbial preparation. One common method involves the deuteration of valine using deuterated reagents. The reaction typically involves the use of deuterated water (D2O) and a deuterated catalyst under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as bacteria are engineered to produce valine, which is then subjected to deuteration. This method is advantageous due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions: DL-Valine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form deuterated valinol.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various catalysts and reagents, including palladium on carbon (Pd/C) and deuterated solvents, are employed.
Major Products:
Oxidation: Formation of deuterated keto acids.
Reduction: Formation of deuterated valinol.
Substitution: Formation of various deuterated derivatives.
Comparison with Similar Compounds
DL-Valine-d8 is unique due to its deuterium labeling, which distinguishes it from other non-deuterated amino acids. Similar compounds include:
L-Valine-d8: The L-isomer of valine with deuterium labeling.
D-Valine-d8: The D-isomer of valine with deuterium labeling.
DL-Glutamic acid-d3: Another deuterated amino acid used in similar research applications
This compound’s uniqueness lies in its ability to provide detailed insights into biochemical processes through isotopic labeling, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-PIODKIDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514732 | |
Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203784-63-8 | |
Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DL-Valine-d8 is a stable-isotope labeled form of valine. In the research paper you provided [], researchers used this compound as a tracer to investigate the biosynthesis of cystothiazole A in Cystobacter fuscus. By feeding the bacteria this compound and analyzing the resulting cystothiazole A, they confirmed that the isopropyl moiety of cystothiazole A is derived from L-valine, likely through its conversion to isobutyryl-CoA. []
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